8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 8th position of the chromen-2-one ring and a piperazine moiety substituted with a methoxy-phenyl group at the 3rd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Piperazine Moiety: The piperazine moiety can be synthesized through the reaction of ethylenediamine with a suitable dihalide, followed by substitution with the methoxy-phenyl group.
Coupling of the Piperazine Moiety with the Chromen-2-one Core: The final step involves the coupling of the piperazine moiety with the chromen-2-one core through a carbonylation reaction, typically using reagents such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Inhibition of Cell Proliferation: Preventing the growth and division of cells, particularly in cancerous tissues.
Comparison with Similar Compounds
8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
8-Methoxy-3-phenyl-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo(g)indazole: This compound shares a similar chromen-2-one core but differs in the substitution pattern and functional groups.
8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one: This compound has a similar chromen-2-one core but contains a nitrobenzoyl group instead of the piperazine moiety.
Quinolinyl-pyrazoles: These compounds have a different core structure but share similar functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chromen-2-one and piperazine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-27-18-8-4-3-7-17(18)23-10-12-24(13-11-23)21(25)16-14-15-6-5-9-19(28-2)20(15)29-22(16)26/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJBFWZBMMRIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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